5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a propan-2-ylphenylsulfonyl group, and a dioxoloquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Group: The dioxolo group can be introduced through a cyclization reaction involving a suitable diol and a quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of suitable catalysts or bases.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs, particularly for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through the following pathways:
Enzyme Inhibition: By binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: By interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: By inserting itself between DNA base pairs and disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core and have diverse biological activities.
Sulfonyl Derivatives: Compounds such as sulfonamides and sulfonylureas are known for their medicinal properties.
Fluorophenyl Derivatives: Compounds such as fluoxetine and fluticasone contain fluorophenyl groups and are used in medicine.
Uniqueness
5-[(4-fluorophenyl)methyl]-7-[4-(propan-2-yl)benzenesulfonyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity. The presence of the dioxolo group, in particular, may enhance its stability and interactions with molecular targets.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5S/c1-16(2)18-5-9-20(10-6-18)34(30,31)25-14-28(13-17-3-7-19(27)8-4-17)22-12-24-23(32-15-33-24)11-21(22)26(25)29/h3-12,14,16H,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISZKSRSINXSMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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